2-(4-((3,5-bis(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)acetic acid
CAS No.: 1797040-33-5
Cat. No.: VC6675978
Molecular Formula: C13H8F6N2O2S
Molecular Weight: 370.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797040-33-5 |
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Molecular Formula | C13H8F6N2O2S |
Molecular Weight | 370.27 |
IUPAC Name | 2-[2-[3,5-bis(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C13H8F6N2O2S/c14-12(15,16)6-1-7(13(17,18)19)3-8(2-6)20-11-21-9(5-24-11)4-10(22)23/h1-3,5H,4H2,(H,20,21)(H,22,23) |
Standard InChI Key | HHWKYLXAVJLBSV-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1C(F)(F)F)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiazole class of heterocycles, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₁₃H₉F₆N₃O₂S, with a molecular weight of 397.29 g/mol. The structure comprises:
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A thiazole core substituted at the 4-position with a bis(trifluoromethyl)phenylamino group.
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An acetic acid moiety at the 2-position of the thiazole ring.
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Two trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the phenyl ring, enhancing lipophilicity and metabolic stability .
Key Structural Features:
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Thiazole Ring: Contributes to π-π stacking interactions with biological targets, a common feature in kinase inhibitors .
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Bis(Trifluoromethyl)phenyl Group: The electron-withdrawing -CF₃ groups increase electrophilicity, potentially enhancing binding affinity to hydrophobic enzyme pockets .
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Acetic Acid Side Chain: Provides a carboxylic acid functional group for salt formation or prodrug derivatization, improving solubility .
Table 1: Comparative Analysis of Thiazole Derivatives
Synthesis and Optimization
The synthesis of the compound involves multi-step reactions, typically starting with the formation of the thiazole core followed by functionalization of the phenyl ring.
Synthetic Route (Adapted from )
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Thiazole Formation: Condensation of thiourea derivatives with α-haloacetic acid yields the thiazole-acetic acid backbone.
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Bis(Trifluoromethyl)aniline Coupling: The phenylamino group is introduced via nucleophilic aromatic substitution using 3,5-bis(trifluoromethyl)aniline under acidic conditions.
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Purification: Recrystallization from ethanol/dioxane mixtures achieves >95% purity .
Critical Reaction Parameters:
Biological Activity and Mechanisms
AMP-Activated Protein Kinase (AMPK) Activation
The compound acts as an AMPK activator, a key regulator of cellular energy homeostasis. Studies on analogous thiazoles demonstrate:
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Phosphorylation Enhancement: Increases AMPK phosphorylation at Thr172 by 3-fold at 10 μM.
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Specificity: Minimal off-target effects on related kinases (e.g., PKA, PKC).
Antimicrobial Properties
Against Staphylococcus aureus:
Table 2: In Vitro Activity Profile
Organism | IC₅₀ (μM) | Target |
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Human AMPK | 0.45 | Kinase activation |
S. aureus | 2.1 | PBP2a inhibition |
E. coli (efflux mutant) | 12.4 | Membrane permeability |
Pharmacokinetics and ADME Properties
Absorption and Distribution
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Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption).
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Plasma Protein Binding: 89% due to hydrophobic -CF₃ groups .
Metabolism
Primary pathways include:
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Oxidation: Hepatic CYP3A4-mediated degradation of the thiazole ring.
Comparative Analysis with Structural Analogs
The compound’s bis(trifluoromethyl) substitution confers advantages over mono-CF₃ derivatives:
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Enhanced Potency: 5-fold lower IC₅₀ against AMPK compared to 3-CF₃ analogs .
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Improved Metabolic Stability: t₁/₂ = 4.2 h (vs. 1.8 h for mono-CF₃) .
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis results in low yields (~15%) .
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CYP Inhibition: IC₅₀ for CYP2D6 = 9.8 μM, necessitating structural tweaks .
Recommendations:
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Develop one-pot synthesis methods to improve efficiency.
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Explore prodrug strategies to mitigate first-pass metabolism.
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